molecular formula C38H75N10O17P3S B12375655 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane

Cat. No.: B12375655
M. Wt: 1069.0 g/mol
InChI Key: BPSPKZUCXDOGAM-JOVNELJSSA-N
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Description

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique molecular configuration allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Preparation Methods

The synthesis of S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Industrial production methods may involve the use of automated synthesis machines to ensure consistency and efficiency. Key steps in the synthesis include:

    Formation of the core structure: This involves the assembly of the oxolan-2-yl ring and the attachment of the aminopurin-9-yl group.

    Addition of phosphonooxy groups: These groups are added through phosphorylation reactions, often using reagents like phosphorus oxychloride.

    Attachment of the heptadec-10-enethioate group: This step involves the formation of a thioester bond, typically using thiol reagents and coupling agents.

Chemical Reactions Analysis

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Scientific Research Applications

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane involves its interaction with specific molecular targets within cells. The compound binds to enzymes and nucleic acids, altering their activity and leading to changes in cellular processes. Key pathways involved include:

    DNA replication: The compound can inhibit DNA polymerase, preventing the replication of genetic material.

    Protein synthesis: It can interfere with ribosomal function, inhibiting the synthesis of proteins.

    Signal transduction: The compound can modulate signaling pathways, affecting cell growth and differentiation.

Comparison with Similar Compounds

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane is unique in its structure and function. Similar compounds include:

Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound.

Properties

Molecular Formula

C38H75N10O17P3S

Molecular Weight

1069.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane

InChI

InChI=1S/C38H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45;;;/h9-10,25-27,31-33,37,48-49H,4-8,11-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53);3*1H3/b10-9-;;;/t27-,31+,32?,33+,37-;;;/m1.../s1

InChI Key

BPSPKZUCXDOGAM-JOVNELJSSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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